molecular formula C12H15NO2 B8705143 Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate CAS No. 24446-27-3

Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B8705143
CAS No.: 24446-27-3
M. Wt: 205.25 g/mol
InChI Key: FFMVHIARNRSNDG-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by its unique structure, which includes an indene moiety fused with a carbamate group, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,3-dihydro-1H-indene+ethyl chloroformatetriethylamineEthyl 2,3-dihydro-1H-inden-2-ylcarbamate\text{2,3-dihydro-1H-indene} + \text{ethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 2,3-dihydro-1H-indene+ethyl chloroformatetriethylamine​Ethyl 2,3-dihydro-1H-inden-2-ylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

  • Methyl 2,3-dihydro-1H-inden-2-ylcarbamate
  • Propyl 2,3-dihydro-1H-inden-2-ylcarbamate
  • Butyl 2,3-dihydro-1H-inden-2-ylcarbamate

Comparison: Ethyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in terms of its applications and effects.

Properties

CAS No.

24446-27-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl N-(2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)13-11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)

InChI Key

FFMVHIARNRSNDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 ml of dichloromethane then 10 ml, i.e. 7.26 g (71.7 mmol) of triethylamine were added to 5 g (29.5 mmol) of 2-aminoindan hydrochloride. The mixture was stirred for 30 min, then 3.4 ml, i.e. 3.84 g (35.4 mmol) of ethyl chloroformate were added dropwise. The mixture was stirred for 30 min, then ice-water and an excess of 1N hydrochloric acid were added. The precipitate was filtered, washed, dried and purified by chromatography on a silica gel column, eluted with an 80:20 mixture of dichloromethane/ethyl acetate. 4.25 g of amorphous solid were isolated.
Quantity
3.84 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.26 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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